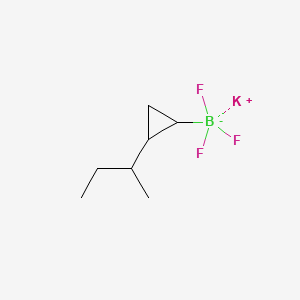
Potassium (2-(sec-butyl)cyclopropyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The unique structure of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide makes it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. The process begins with the cyclopropanation of alkenylboronic esters, followed by treatment with excess KHF2 to yield the corresponding potassium trifluoroborate . This method ensures high yields and the production of a stable compound.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures consistent quality and high purity of the final product .
化学反応の分析
Types of Reactions
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the trifluoroborate group, resulting in various derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a cyclopropyl-substituted arene .
科学的研究の応用
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the butan-2-yl group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclopropyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the butan-2-yl group enhances its versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
特性
分子式 |
C7H13BF3K |
|---|---|
分子量 |
204.08 g/mol |
IUPAC名 |
potassium;(2-butan-2-ylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-3-5(2)6-4-7(6)8(9,10)11;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChIキー |
QMMHVVZTTXPELS-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CC1C(C)CC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
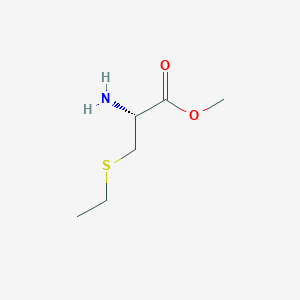
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
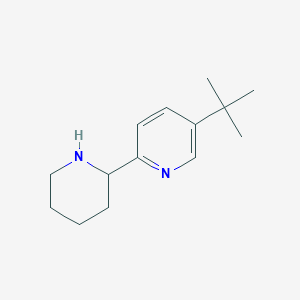

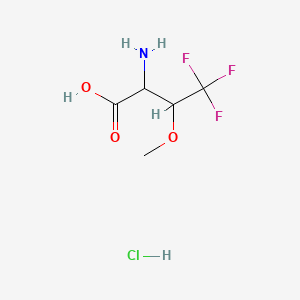

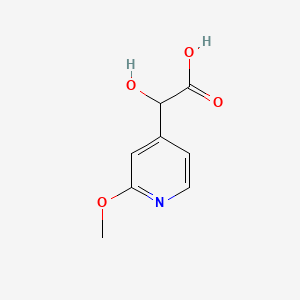
![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
